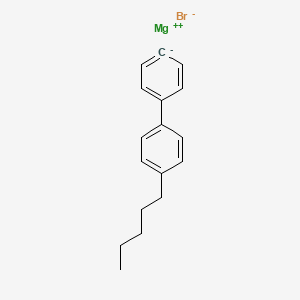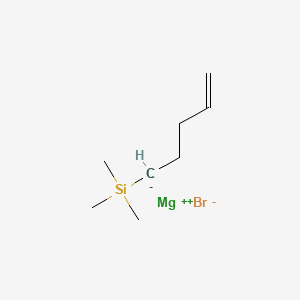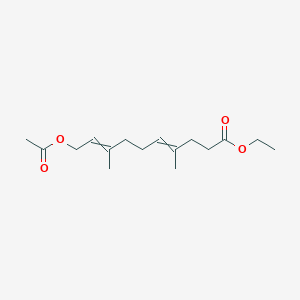
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate is an ester compound characterized by its unique structure, which includes an acetyloxy group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate can be synthesized through esterification reactions. One common method involves the reaction of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the acetyloxy group being introduced through the acetylation of the hydroxyl group.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and amines can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Produces 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid and ethanol.
Oxidation: Can yield epoxides or hydroxylated derivatives.
Substitution: Results in various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate involves the hydrolysis of the ester bond to release the active carboxylic acid derivative. This active form can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the conjugated diene system.
Methyl butyrate: Another ester with a different alkyl group and no acetyloxy functionality.
Uniqueness
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate is unique due to its combination of an acetyloxy group and a conjugated diene system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
87519-29-7 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
ethyl 10-acetyloxy-4,8-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C16H26O4/c1-5-19-16(18)10-9-13(2)7-6-8-14(3)11-12-20-15(4)17/h7,11H,5-6,8-10,12H2,1-4H3 |
InChI Key |
DDVRFHZWXPLIND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=CCCC(=CCOC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)

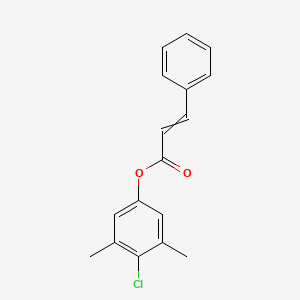
![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
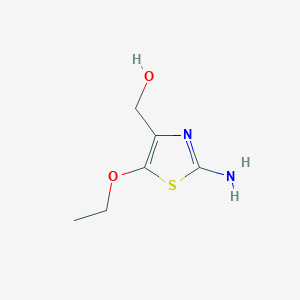
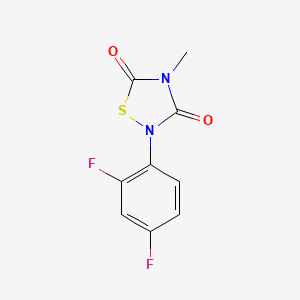
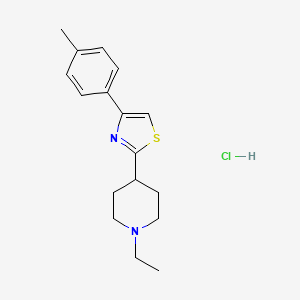
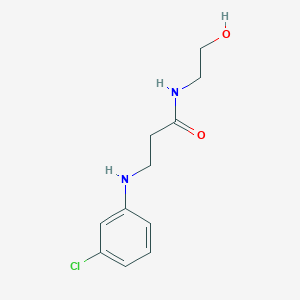
![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)
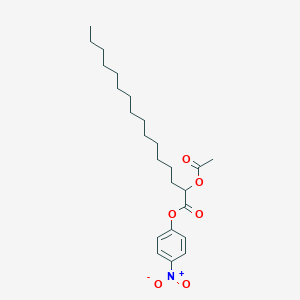
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
